
2-(2-Cyanoethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyanoethoxy)benzonitrile is an organic compound with the molecular formula C10H8N2O It is a derivative of benzonitrile, characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH2CN) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoethoxy)benzonitrile typically involves the reaction of benzonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the cyano group of benzonitrile, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.
化学反应分析
Types of Reactions: 2-(2-Cyanoethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-(2-Aminoethoxy)benzonitrile.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
2-(2-Cyanoethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Cyanoethoxy)benzonitrile depends on the specific application and the target molecule. In general, the cyano group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modify the activity of target molecules. The ethoxy group provides additional sites for chemical modification, enhancing the compound’s versatility in different applications.
相似化合物的比较
- 2-(2-Cyanomethoxy)benzonitrile
- 2-(Benzyloxy)benzonitrile
- 2-(Morpholinomethyl)benzonitrile
- 2-(Benzylamino)benzonitrile
- 2-(Benzylsulfanyl)benzonitrile
Comparison: 2-(2-Cyanoethoxy)benzonitrile is unique due to the presence of both a cyano and an ethoxy group, which provides a combination of reactivity and stability. Compared to other similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The presence of the ethoxy group also allows for further chemical modifications, enhancing its utility in synthetic chemistry and material science.
属性
IUPAC Name |
2-(2-cyanoethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRDJYGWLSUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)

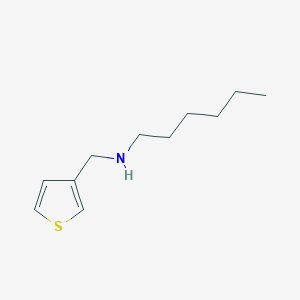
![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
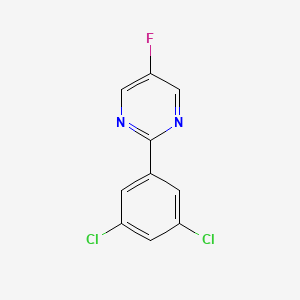
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
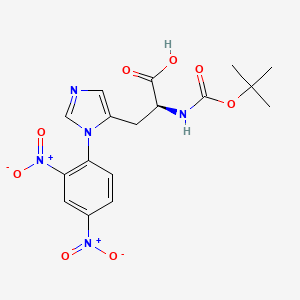

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
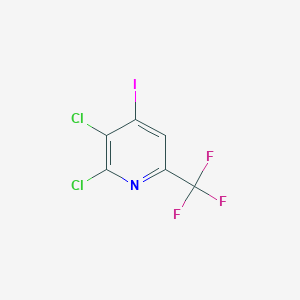
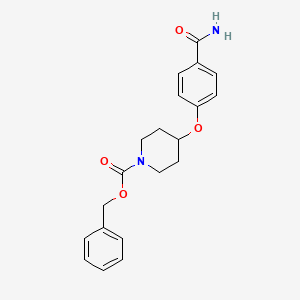
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)
